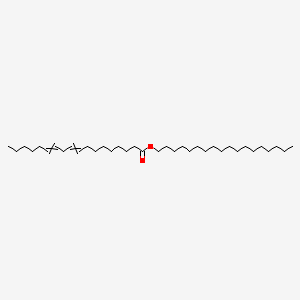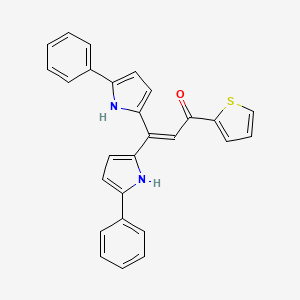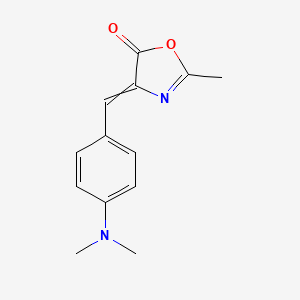
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole is a heterocyclic compound that features both imidazole and pyrrole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrole ring is another five-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole and pyrrole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrrole rings.
Applications De Recherche Scientifique
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: A simpler structure with only the imidazole ring.
2,4-Dimethyl-1H-pyrrole: Contains only the pyrrole ring with two methyl groups.
1H-Imidazol-1-ylcarbonyl derivatives: Compounds with similar imidazole-based structures but different substituents.
Uniqueness
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole is unique due to the combination of both imidazole and pyrrole rings in a single molecule.
Propriétés
Numéro CAS |
682341-85-1 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(2,4-dimethyl-1H-pyrrol-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H11N3O/c1-7-5-12-8(2)9(7)10(14)13-4-3-11-6-13/h3-6,12H,1-2H3 |
Clé InChI |
MCNADLVHQPLBGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1C(=O)N2C=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)










![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)


